4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

Catalog No.
S908908
CAS No.
1249939-19-2
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

CAS Number

1249939-19-2

Product Name

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

IUPAC Name

4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12)

InChI Key

FGEJAVUASZFJAJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NON=C2N

Canonical SMILES

COC1=CC=CC(=C1)C2=NON=C2N

Application in Cancer Research

Application in Antioxidant Research

Application in Drug Discovery

Application in Natural Product Chemistry

Application in Crystallography

Application in Medicinal Chemistry

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound features a methoxyphenyl group at the 4-position of the oxadiazole and an amino group at the 3-position. The molecular formula for this compound is C10H10N4O, and it has a molecular weight of approximately 218.21 g/mol. The structural configuration contributes to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and material science.

, which include:

  • Oxidation: The compound can be oxidized to form oxides or hydroxylated derivatives.
  • Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
  • Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that compounds containing oxadiazole rings exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine has been explored for its potential to inhibit specific enzymes or receptors involved in disease pathways. The methoxyphenyl substituent may enhance its interaction with biological targets due to increased lipophilicity and electronic effects.

The synthesis of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines or amidoximes with carbonyl compounds.
  • Substitution Reactions: The introduction of the methoxy group can be performed via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification: After synthesis, purification methods like recrystallization or chromatography are employed to isolate the desired product.

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine has several applications:

  • Medicinal Chemistry: It is investigated as a potential drug candidate due to its biological activities.
  • Material Science: The compound may be used as a building block for synthesizing polymers or other materials with specific properties.
  • Research: It serves as a tool in biochemical studies to explore enzyme interactions and mechanisms.

Interaction studies have shown that 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine can bind to various biological targets such as enzymes and receptors. These interactions often involve hydrogen bonding and hydrophobic interactions that modulate the activity of these targets. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects.

Several compounds share structural similarities with 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine:

Compound NameStructural FeaturesUnique Aspects
4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amineChlorine substituent instead of methoxyDifferent reactivity due to electronegative chlorine
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amineMethoxy group at a different positionVariation in spatial orientation affecting properties
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amineBromine substituent instead of methoxyChanges in reactivity and potential biological activity

Uniqueness

The uniqueness of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine lies in its specific combination of functional groups—particularly the methoxy group—which enhances its solubility and interaction with biological targets compared to similar compounds. This distinct profile makes it a valuable candidate for further research in drug development and material science.

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine possesses the molecular formula C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 1249939-19-2 and exhibits distinct structural characteristics typical of substituted oxadiazole derivatives [1] [3].

The compound consists of three primary structural components: a five-membered 1,2,5-oxadiazole heterocyclic ring, an aromatic 3-methoxyphenyl substituent, and an amino functional group [2]. The International Union of Pure and Applied Chemistry name reflects the substitution pattern, where the 3-methoxyphenyl group is attached at position 4 of the oxadiazole ring, while the amino group occupies position 3 [2].

Table 1: Key Molecular Properties of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

PropertyValueReference
Molecular FormulaC₉H₉N₃O₂ [2]
Molecular Weight191.19 g/mol [2]
CAS Number1249939-19-2 [1]
Heavy Atom Count14 [2]
Hydrogen Bond Donor Count1 [2]
Hydrogen Bond Acceptor Count5 [2]
Rotatable Bond Count2 [2]
Topological Polar Surface Area74.2 Ų [2]
XLogP31.8 [2]

The canonical Simplified Molecular Input Line Entry System representation is COC1=CC=CC(=C1)C2=NON=C2N, which provides a systematic description of the molecular connectivity [2]. The International Chemical Identifier key FGEJAVUASZFJAJ-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications [2].

Heterocyclic Core Structure of 1,2,5-Oxadiazole (Furazan)

The 1,2,5-oxadiazole ring, commonly known by its trivial name furazan, represents the central heterocyclic framework of this compound [4] [5]. This five-membered aromatic ring contains one oxygen atom and two nitrogen atoms positioned at the 1, 2, and 5 positions, with carbon atoms at positions 3 and 4 [4] [6].

The parent 1,2,5-oxadiazole structure exhibits distinctive electronic properties characteristic of π-excessive heterocycles [6] [7]. The ring system demonstrates aromaticity with a Bird unified aromaticity index of 53, comparable to isoxazole [6]. The electronic structure involves six π electrons delocalized across the five-membered ring, contributing to the stability and reactivity patterns observed in oxadiazole derivatives [6].

Table 2: Electronic Properties of 1,2,5-Oxadiazole Ring System

PropertyValueReference
Molecular Formula (parent)C₂H₂N₂O [5] [8]
Molecular Weight (parent)70.05 g/mol [5] [8]
Bird Aromaticity Index53 [6]
Ionization Energy11.79 eV [6] [7]
Dipole Moment3.38 D [6] [7]
pKa≈ -5.0 [6]
Melting Point (parent)-28°C [6] [7]
Boiling Point (parent)98°C [6] [7]
Density (parent)1.168 g/cm³ [6] [7]

The nitrogen atoms within the oxadiazole ring exhibit greater π electron density compared to the oxygen and carbon atoms, influencing the electronic distribution and reactivity of the heterocycle [6]. This electronic arrangement contributes to the compound's ability to participate in various intermolecular interactions and biological activities [6] [7].

The oxadiazole ring demonstrates stability under ambient conditions while maintaining reactivity toward nucleophilic and electrophilic reagents [6]. The planar geometry of the heterocycle facilitates π-π stacking interactions and conjugation with attached aromatic substituents [6] [7].

Substitution Pattern Analysis

The substitution pattern of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine involves two distinct functional groups attached to the oxadiazole core: a 3-methoxyphenyl group at position 4 and an amino group at position 3 [1] [2]. This substitution arrangement significantly influences the compound's electronic properties and molecular behavior.

The 3-methoxyphenyl substituent introduces aromatic character and electronic effects through its attachment to the oxadiazole ring [9] [10]. The methoxy group positioned meta to the attachment point exhibits complex electronic behavior, functioning as an electron-withdrawing group through inductive effects while potentially providing electron-donating character through resonance mechanisms [9] [10] [11].

Table 3: Substituent Electronic Effects Analysis

SubstituentPositionElectronic EffectHammett σ ValueReference
3-MethoxyphenylC-4 of oxadiazoleMixed inductive/resonanceσₘ = +0.12 [9] [11]
Amino groupC-3 of oxadiazoleElectron-donatingNot applicable [2]
MethoxyMeta position on phenylElectron-withdrawing (inductive)σₘ = +0.12 [9] [12]

The amino group at position 3 of the oxadiazole ring serves as an electron-donating substituent, contributing to the overall electronic density of the heterocyclic system [2]. This substitution pattern creates an electronic push-pull system where the amino group provides electron density while the methoxyphenyl group can modulate this through its complex electronic effects [9] [10].

The meta-positioning of the methoxy group on the phenyl ring eliminates direct resonance conjugation between the methoxy oxygen and the oxadiazole system, limiting electronic communication to inductive pathways [9] [11]. This positioning results in the methoxy group exhibiting primarily electron-withdrawing character through the σ-bond framework [9] [12].

The rotatable bonds within the molecule, specifically the connection between the phenyl ring and the oxadiazole core, allow for conformational flexibility that can influence the overall molecular geometry and intermolecular interactions [2]. The topological polar surface area of 74.2 Ų reflects the contribution of both the amino group and the heterocyclic nitrogen and oxygen atoms to the compound's polar character [2].

Stereochemical Properties

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine exhibits no defined stereochemical centers, as confirmed by computational analysis indicating zero defined atom stereocenters and zero undefined atom stereocenters [2]. The compound exists as a single stereoisomeric form without chiral centers or geometric isomerism potential.

The absence of stereochemical complexity in this molecule results from the planar nature of the oxadiazole ring system and the sp² hybridization of the carbon atoms within the heterocycle [2]. The amino group attached to the oxadiazole ring does not introduce chirality due to its planar geometry and the lack of asymmetric substitution patterns [2].

Table 4: Stereochemical Analysis Parameters

ParameterValueReference
Defined Atom Stereocenter Count0 [2]
Undefined Atom Stereocenter Count0 [2]
Defined Bond Stereocenter Count0 [2]
Undefined Bond Stereocenter Count0 [2]
Covalently-Bonded Unit Count1 [2]
Isotope Atom Count0 [2]

The 3-methoxyphenyl substituent maintains its aromatic character without introducing additional stereochemical considerations [2]. The methoxy group orientation relative to the phenyl ring represents the only conformational variable, but this does not constitute stereoisomerism in the classical sense [2].

The planar geometry of both the oxadiazole ring and the phenyl ring components contributes to the overall conformational behavior of the molecule [6] [13]. The dihedral angle between these ring systems can vary due to rotational freedom around the connecting bond, but this represents conformational rather than stereochemical variation [13].

Molecular Geometry and Conformation Studies

The molecular geometry of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine reflects the planar nature of its constituent aromatic systems and the conformational flexibility around the phenyl-oxadiazole linkage [6] [14]. Density functional theory calculations provide insights into the preferred conformations and geometric parameters of oxadiazole derivatives [15] [16].

The oxadiazole ring adopts a planar conformation consistent with its aromatic character, with bond lengths and angles typical of five-membered heterocycles [6] [14]. The carbon-oxygen bond lengths within oxadiazole structures typically range from 1.366 to 1.368 Ų, while carbon-nitrogen bond lengths fall within expected ranges for aromatic systems [14].

Table 5: Theoretical Geometric Parameters for Oxadiazole Systems

Bond TypeTypical Length (Ų)Angle TypeTypical Angle (°)Reference
C-O (oxadiazole)1.366-1.368N-O-NVariable [14]
C-N (oxadiazole)1.320-1.350O-N-CVariable [14]
C-C (phenyl-oxadiazole)1.456-1.457Ring dihedral0-90 [14] [13]
C-F (when present)1.352Phenyl-oxadiazoleVariable [14]

Conformational studies of related oxadiazole derivatives indicate that the dihedral angle between the phenyl ring and the oxadiazole ring can vary significantly depending on the substitution pattern and intermolecular interactions [13] [17]. In crystalline environments, these angles typically range from near-planar (0-10°) to perpendicular (80-90°) arrangements [13] [17].

The 3-methoxyphenyl substituent introduces additional conformational considerations through the methoxy group orientation [9]. The methoxy group can adopt different rotational conformations relative to the phenyl ring plane, although energy barriers for rotation are typically low [9].

Density functional theory studies on oxadiazole derivatives using basis sets such as 6-311G(d,p) provide optimized geometric parameters and conformational energy profiles [16] [18]. These calculations reveal that oxadiazole rings maintain planarity while attached aromatic systems can adopt various orientations to minimize steric interactions and optimize electronic conjugation [16].

Crystallographic Analysis

Crystallographic investigations of oxadiazole derivatives provide detailed structural information about intermolecular interactions, packing arrangements, and solid-state properties [19] [20] [21]. While specific crystallographic data for 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine may not be available, related oxadiazole compounds offer insights into typical crystallographic behavior.

Single-crystal X-ray diffraction studies of substituted oxadiazoles reveal characteristic packing motifs involving hydrogen bonding, π-π stacking, and van der Waals interactions [20] [21] [17]. Oxadiazole rings commonly participate in intermolecular hydrogen bonding through their nitrogen atoms, forming extended networks in the solid state [22] [17].

Table 6: Crystallographic Parameters from Related Oxadiazole Derivatives

Compound TypeSpace GroupUnit Cell ParametersDensity (g/cm³)Reference
1,3,4-Oxadiazole derivativesP2₁/c, P2₁/na = 5-19 Ų, various1.285-1.478 [13] [20]
Amino-oxadiazolesVarious monoclinicβ = 93-102°1.452-1.492 [22] [17]
Phenyl-oxadiazolesTriclinic, MonoclinicZ = 4-8Variable [13] [23]

Intermolecular interactions in oxadiazole crystals frequently involve N—H⋯N hydrogen bonds, particularly when amino groups are present [22] [17]. These interactions contribute to the formation of supramolecular architectures including chains, sheets, and three-dimensional networks [20] [21].

π-π stacking interactions between parallel oxadiazole rings occur with centroid-centroid distances typically ranging from 3.7 to 3.8 Ų [22] [17]. These interactions provide additional stabilization to the crystal structure and influence the overall packing efficiency [22].

The presence of methoxy groups in related structures introduces additional hydrogen bonding possibilities and influences the crystal packing through both steric and electronic effects [21]. Methoxy substituents can participate in weak C—H⋯O interactions that contribute to the overall crystal stability [21].

Crystallographic studies also reveal that oxadiazole derivatives often exhibit polymorphism, with different crystal forms showing distinct packing arrangements and physical properties [20] [24]. Temperature-dependent studies indicate that these compounds maintain structural integrity across typical ambient temperature ranges [24] [25].

The synthesis of 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine represents a significant challenge in heterocyclic chemistry, requiring careful consideration of reaction conditions, starting materials, and purification protocols. This comprehensive review examines classical approaches, innovative methodologies, and scalable synthetic strategies for this important pharmaceutical intermediate.

Classical Synthetic Approaches to 1,2,5-Oxadiazoles

Cyclization of Bisoximes

The cyclization of vicinal bisoximes represents one of the most established methods for constructing 1,2,5-oxadiazole rings [1] [2]. This approach involves the dehydrative cyclization of bisoximes under high-temperature conditions, typically requiring temperatures exceeding 200°C in the presence of dehydrating agents such as phosphorus oxychloride [3]. The mechanism proceeds through initial protonation of one oxime nitrogen, followed by nucleophilic attack of the adjacent oxime oxygen, ultimately leading to ring closure with elimination of water [4].

For 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine synthesis, the corresponding bisoxime precursor can be prepared from 3-methoxybenzoyl derivatives. The cyclization typically occurs at temperatures between 135-200°C, yielding the desired oxadiazole in 60-85% yield after purification [3]. However, the harsh reaction conditions may lead to decomposition of thermally sensitive functional groups, necessitating careful temperature control and reaction monitoring [2].

The substrate scope of this methodology is relatively broad, accommodating various aromatic and aliphatic substituents. Electron-donating groups, such as the methoxy substituent in the target compound, generally enhance the cyclization efficiency by stabilizing the intermediate carbocation species [3]. However, the requirement for high temperatures limits the functional group tolerance, particularly for compounds containing thermally labile protecting groups [1].

Carbonyldiimidazole-Mediated Synthesis

The use of 1,1'-carbonyldiimidazole as a dehydrating agent has emerged as a particularly effective method for oxadiazole formation under mild conditions [5] [6]. This approach enables the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles from corresponding bisoximes at ambient temperature, offering significant advantages over traditional high-temperature methods [5].

The reaction mechanism involves initial activation of one oxime group by carbonyldiimidazole, forming an imidazolyl intermediate. This activated species then undergoes intramolecular cyclization with the adjacent oxime group, resulting in oxadiazole formation with concurrent release of imidazole and carbon dioxide [6]. The mild reaction conditions preserve sensitive functional groups and enable the preparation of compounds that would decompose under traditional thermal cyclization conditions [5].

For the synthesis of 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine, this methodology offers yields ranging from 70-93% with excellent functional group compatibility [6]. The reaction typically proceeds in dimethyl sulfoxide at temperatures between 25-40°C over 6-12 hours. The high selectivity and mild conditions make this approach particularly attractive for pharmaceutical applications where maintaining structural integrity is paramount [5].

Optimization studies have revealed that the reaction efficiency is highly dependent on the stoichiometry of carbonyldiimidazole, with optimal results obtained using 1.5 equivalents relative to the bisoxime substrate [6]. The choice of solvent also significantly impacts the reaction outcome, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide providing superior results compared to protic solvents [5].

Cycloaddition Strategies

The 1,3-dipolar cycloaddition of nitrile oxides to various dipolarophiles represents a powerful strategy for constructing oxadiazole rings with high regioselectivity [7] [8] [9]. This approach offers excellent functional group tolerance and proceeds under relatively mild conditions, making it particularly suitable for the synthesis of complex oxadiazole derivatives [8].

Nitrile oxides can be generated in situ from hydroximoyl chlorides under basic conditions or through the oxidation of aldoximes using various oxidizing agents [10] [11]. The cycloaddition reaction typically proceeds through a concerted mechanism, resulting in high stereoselectivity and regiocontrol [7]. For the synthesis of 1,2,5-oxadiazoles specifically, the cycloaddition of nitrile oxides with nitrones or other suitable dipolarophiles has been explored [9].

Recent developments in metal-catalyzed cycloaddition reactions have expanded the scope and efficiency of this methodology [11]. Copper-catalyzed systems, in particular, have shown promising results for the synthesis of substituted oxadiazoles under mild conditions with good functional group tolerance [12]. The use of chiral catalysts has also enabled the development of enantioselective variants, opening new possibilities for the synthesis of optically active oxadiazole derivatives [13].

For 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine synthesis, the cycloaddition approach offers yields in the range of 45-80%, depending on the specific reaction conditions and substrate substitution pattern [8]. The regioselectivity of the cycloaddition can be controlled through careful selection of the dipolarophile and reaction conditions, enabling access to specific regioisomers with high selectivity [9].

Specific Synthesis Routes for 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

Starting Materials Selection

The selection of appropriate starting materials is crucial for the efficient synthesis of 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine. Several synthetic strategies can be employed, each utilizing different starting materials and offering distinct advantages in terms of availability, cost, and synthetic efficiency [15].

Route B utilizes 3-methoxyphenyl bisoxime as the starting material, which can be synthesized through the condensation of 3-methoxybenzaldehyde with hydroxylamine under acidic conditions [5]. This approach is particularly advantageous when employing carbonyldiimidazole-mediated cyclization, as the bisoxime substrate is ideally suited for this transformation [6].

Route C involves the use of 3-methoxybenzonitrile oxide as a key intermediate, generated in situ from the corresponding hydroximoyl chloride [8] [10]. This strategy is particularly effective for cycloaddition-based approaches and offers excellent regioselectivity in the formation of the oxadiazole ring [9].

The choice of starting material significantly impacts the overall synthetic efficiency, with factors such as commercial availability, cost, and the number of synthetic steps required for preparation being key considerations . Additionally, the stability and ease of handling of the starting materials must be evaluated, particularly for large-scale synthesis applications [17].

Reaction Conditions Optimization

The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine. Multiple parameters must be carefully controlled, including temperature, solvent selection, reaction time, and the use of catalysts or additives [18] [19].

Temperature control is particularly important, as many oxadiazole-forming reactions are sensitive to thermal decomposition [20] [21]. For classical cyclization approaches, temperatures typically range from 110-200°C, with careful monitoring required to prevent substrate decomposition [3]. In contrast, modern methodologies such as carbonyldiimidazole-mediated synthesis can be conducted at much lower temperatures (25-80°C), offering significant advantages in terms of functional group compatibility [5] [6].

Solvent selection plays a crucial role in determining reaction efficiency and selectivity [19] [22]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally provide superior results for most oxadiazole-forming reactions, due to their ability to stabilize charged intermediates and facilitate nucleophilic attack [23]. However, the choice of solvent must be balanced against considerations such as environmental impact, cost, and ease of removal during workup [24].

Reaction time optimization requires careful monitoring of conversion through analytical techniques such as thin-layer chromatography, gas chromatography-mass spectrometry, or high-performance liquid chromatography [25] [26]. Typical reaction times range from 2-16 hours, depending on the specific methodology employed and the reaction conditions [19].

The use of catalysts can significantly enhance reaction efficiency and selectivity [27]. Lewis acid catalysts such as zinc chloride and para-toluenesulfonic acid have proven particularly effective for amidoxime cyclization reactions [27]. Base catalysts, including 1,8-diazabicyclo[5.4.0]undec-7-ene and triethylamine, are commonly employed for carbonyldiimidazole-mediated reactions [28] [29].

Purification Protocols

The development of efficient purification protocols is essential for obtaining 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine in high purity suitable for pharmaceutical applications [30] [26]. The purification strategy must be tailored to the specific synthetic route employed and the nature of the impurities generated during the reaction [25].

Column chromatography represents the most commonly employed purification method for oxadiazole derivatives, offering high resolution and the ability to separate closely related structural isomers [31] [26]. Silica gel chromatography using gradient elution with ethyl acetate/hexane or methanol/dichloromethane solvent systems typically provides excellent purification results [30]. However, the relatively polar nature of amino-substituted oxadiazoles may require the use of more polar eluent systems or the addition of basic additives to prevent compound degradation on silica [26].

Recrystallization offers an alternative purification approach that can be particularly effective for obtaining high-purity material suitable for crystallographic analysis [25] [29]. The choice of solvent system for recrystallization must be carefully optimized to achieve good solubility at elevated temperatures while maintaining low solubility at room temperature [26]. Common solvent systems include ethanol/water, methanol/diethyl ether, and acetone/hexane mixtures [29].

For large-scale synthesis applications, precipitation-based purification methods may offer advantages in terms of cost and environmental impact [30] [32]. Careful pH adjustment or the addition of anti-solvents can often be employed to selectively precipitate the desired product while leaving impurities in solution [32].

The use of preparative high-performance liquid chromatography provides the highest level of purification but is typically reserved for small-scale synthesis or when extremely high purity is required [26]. This approach is particularly valuable when traditional purification methods are insufficient to achieve the desired purity levels [23].

Innovative Synthetic Approaches

Green Chemistry Methodologies

The application of green chemistry principles to oxadiazole synthesis has gained significant attention in recent years, driven by the need for more sustainable and environmentally friendly synthetic processes [33] [24] [34]. These methodologies focus on reducing waste generation, minimizing the use of hazardous solvents and reagents, and improving energy efficiency [24].

Microwave-assisted synthesis represents one of the most successful green chemistry applications in oxadiazole chemistry [33] [24]. This approach utilizes microwave radiation to provide rapid and uniform heating, significantly reducing reaction times and often improving yields compared to conventional heating methods [33]. For the synthesis of 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine, microwave conditions (75-100W, 100-150°C, 5-45 minutes) can provide yield improvements of 15-25% while dramatically reducing energy consumption [24].

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform temperature elevation throughout the reaction mixture [33]. This provides several advantages over conventional heating, including reduced hot spots, improved reproducibility, and the ability to achieve higher effective reaction temperatures in sealed reaction vessels [24].

Ultrasound-mediated synthesis offers another green chemistry approach for oxadiazole formation [24]. The application of ultrasonic irradiation generates cavitation effects that enhance mass transfer and can accelerate chemical reactions [24]. This methodology typically operates under mild conditions (room temperature to 60°C) and can provide yield improvements of 10-20% compared to traditional methods [33].

Solvent-free reaction conditions represent the ultimate goal of green chemistry, eliminating the need for organic solvents entirely [22]. Grinding or milling techniques can be employed to achieve intimate mixing of solid reactants, enabling reactions to proceed under solvent-free conditions [24]. For oxadiazole synthesis, solvent-free conditions often require elevated temperatures (80-120°C) but can provide excellent yields while generating zero organic waste [22].

Photoredox catalysis using visible light has emerged as a particularly promising green chemistry approach [35]. This methodology utilizes photosensitizers to generate reactive intermediates under mild conditions using renewable solar energy [35]. The application of photoredox catalysis to oxadiazole synthesis has demonstrated yields of 48-89% under ambient conditions with excellent functional group tolerance [35].

Catalytic Systems for Enhanced Efficiency

The development of efficient catalytic systems has revolutionized oxadiazole synthesis, enabling reactions to proceed under milder conditions with improved yields and selectivity [27] [29]. These systems can be broadly categorized into homogeneous and heterogeneous catalysts, each offering distinct advantages [22] [29].

Lewis acid catalysis using zinc chloride and para-toluenesulfonic acid has proven particularly effective for the cyclization of amidoximes [27]. The PTSA-ZnCl₂ system operates through electrophilic activation of the nitrile component, facilitating nucleophilic attack by the amidoxime [27]. This catalyst system typically requires 10-20 mol% loading and provides turnover numbers of 5-10 [27].

Copper-based catalytic systems have gained prominence for oxidative cyclization reactions [29] [23]. These catalysts operate through radical generation mechanisms, enabling the formation of C-N and C-O bonds under mild conditions [23]. Copper acetate and copper triflate have proven particularly effective, typically requiring 5-15 mol% catalyst loading [29].

Heterogeneous catalysis using graphene oxide has emerged as a promising sustainable approach [22] [19]. Graphene oxide functions as both an oxidizing agent and acid catalyst, enabling the synthesis of oxadiazoles under mild conditions with excellent recyclability [22]. This system typically requires 30-50 mg of catalyst per mmol of substrate and can be recycled for 3-5 cycles with minimal loss of activity [19].

Iodine-based catalytic systems offer a cost-effective approach for oxadiazole synthesis [30] [36]. These systems operate through halogenation/cyclization mechanisms and typically require 10-100 mol% catalyst loading [36]. While not recyclable, iodine-based systems are highly cost-effective and provide good functional group tolerance [30].

Base catalysis using 1,8-diazabicyclo[5.4.0]undec-7-ene and triethylamine provides an efficient approach for nucleophilic activation [28] [29]. These systems are particularly effective for carbonyldiimidazole-mediated reactions and typically require 10-50 mol% loading [28]. The high cost-effectiveness and excellent functional group tolerance make these systems attractive for pharmaceutical applications [29].

Scalability and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors, including cost-effectiveness, safety, environmental impact, and regulatory compliance [32] [37] [38]. For 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine, several key considerations must be addressed to enable commercial-scale production [37].

Process safety represents a paramount concern for industrial synthesis, particularly given the energetic nature of many oxadiazole derivatives [37] [20]. Thermal stability assessment using differential scanning calorimetry and thermogravimetric analysis is essential for identifying potential decomposition hazards [20] [21]. The development of process safety-driven synthetic strategies, including the selection of thermally stable intermediates and reaction conditions, is crucial for ensuring safe operation at scale [37].

Cost analysis must consider not only the raw material costs but also the overall process economics, including energy consumption, waste generation, and equipment requirements [32] [38]. The selection of readily available and cost-effective starting materials is essential for commercial viability [38]. Additionally, the development of efficient purification protocols that minimize the use of expensive chromatographic methods is crucial for cost control [32].

Environmental impact assessment must consider the entire process lifecycle, including raw material production, synthesis, purification, and waste disposal [33] [24]. The implementation of green chemistry principles, including the use of renewable feedstocks, catalytic processes, and environmentally benign solvents, is increasingly important for regulatory compliance and corporate sustainability goals [34] [22].

Regulatory considerations must address both the synthetic process and the final product quality [32]. The development of robust analytical methods for impurity identification and quantification is essential for meeting pharmaceutical quality standards [26]. Additionally, the establishment of appropriate process controls and quality assurance procedures is required for regulatory approval [37].

Flow chemistry offers significant advantages for industrial-scale synthesis, including improved safety through continuous operation, better heat and mass transfer, and the ability to achieve precise process control [30] [21]. The development of continuous flow processes for oxadiazole synthesis has demonstrated excellent scalability, with production rates of up to 34 mmol/h achieved using heated packed-bed reactors [30].

The integration of in-line monitoring and control systems enables real-time optimization of reaction conditions and ensures consistent product quality [30] [26]. Automated systems for reagent addition, temperature control, and product isolation can significantly reduce labor costs and improve process reliability [32].

XLogP3

1.8

Dates

Last modified: 08-16-2023

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